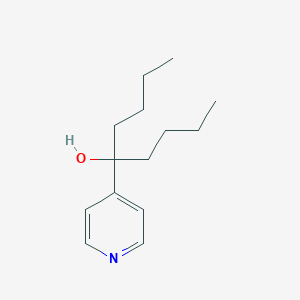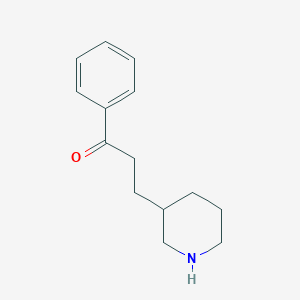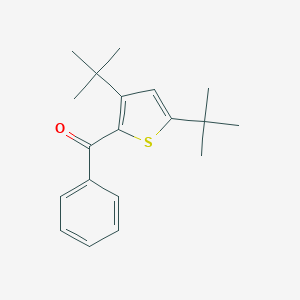
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that belongs to the class of ketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of specific biological compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone are not well documented. However, it is known to have potential anti-inflammatory, anti-cancer, and anti-viral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone in lab experiments are its high purity, stability, and ease of use. However, the limitations of using this compound are its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research and application of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone. These include the synthesis of novel compounds with potential biological activity, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. Additionally, there is a need for further research into the potential toxicity of this compound and its safe handling in lab experiments.
Conclusion:
In conclusion, (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It has potential anti-inflammatory, anti-cancer, and anti-viral activity, and its future directions include the synthesis of novel compounds, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. However, its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling are limitations that need to be addressed.
Méthodes De Synthèse
The synthesis of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone involves the reaction of 2-thiophenecarboxylic acid with tert-butyl magnesium chloride, followed by the reaction with benzophenone. The final product is obtained through the purification process using chromatography techniques.
Applications De Recherche Scientifique
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of novel compounds with potential biological activity, such as anti-inflammatory, anti-cancer, and anti-viral agents.
Propriétés
Formule moléculaire |
C19H24OS |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
(3,5-ditert-butylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H24OS/c1-18(2,3)14-12-15(19(4,5)6)21-17(14)16(20)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
VYQAIPNCGIAQAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
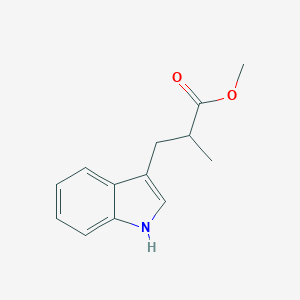
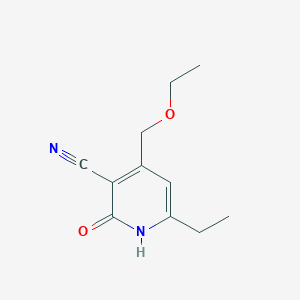
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)
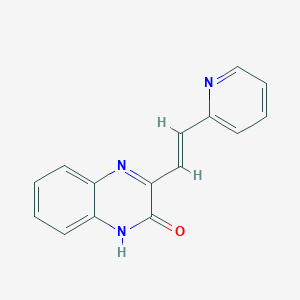
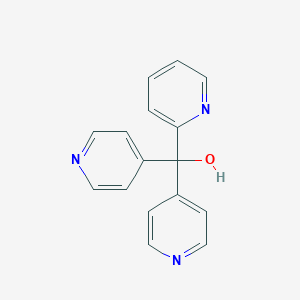
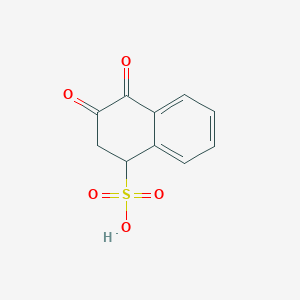
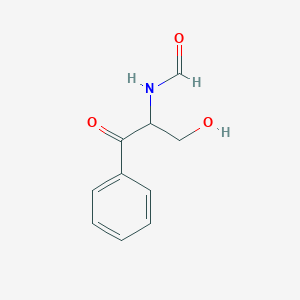
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


